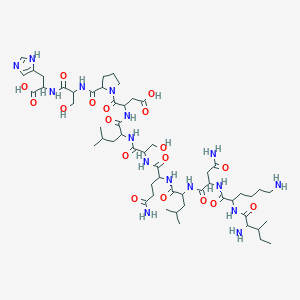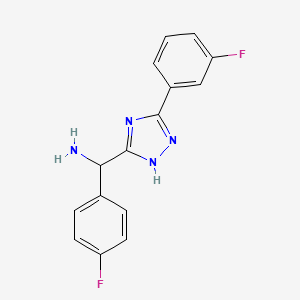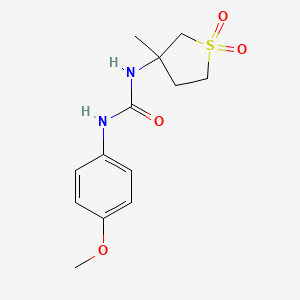![molecular formula C9H18N2O B12117168 2-Pyrrolidinone, 1-[(diethylamino)methyl]- CAS No. 66297-50-5](/img/structure/B12117168.png)
2-Pyrrolidinone, 1-[(diethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[(diethylamino)methyl]- is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine It is a derivative of pyrrolidinone, characterized by the presence of a diethylamino group attached to the nitrogen atom of the pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- typically involves the reaction of pyrrolidinone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The general reaction can be represented as follows:
Pyrrolidinone+Diethylamine→2-Pyrrolidinone, 1-[(diethylamino)methyl]-
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Industrial methods also focus on the safe handling of reactants and the efficient recovery of solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[(diethylamino)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with central nervous system activity.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Pyrrolidinone, 1-[(diethylamino)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: The parent compound, lacking the diethylamino group.
N-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of a diethylamino group.
N-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of a diethylamino group.
Uniqueness
2-Pyrrolidinone, 1-[(diethylamino)methyl]- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and its ability to interact with biological targets, making it more versatile compared to its analogs.
Propriétés
Numéro CAS |
66297-50-5 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(diethylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-10(4-2)8-11-7-5-6-9(11)12/h3-8H2,1-2H3 |
Clé InChI |
HUGKEFTYFAIGMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CN1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)



amine](/img/structure/B12117160.png)

